Cas no 1286264-41-2 (tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate)
tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate
- tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate
- tert-Butyl 4- m3-(methoxycarbonyl)phenylsulfonamido piperidine-1-carboxylate
- 3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate
- tert-Butyl 4-
- tert-Butyl 4-:3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
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- MDL: MFCD17018745
- Inchi: 1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-10-8-14(9-11-20)19-27(23,24)15-7-5-6-13(12-15)16(21)25-4/h5-7,12,14,19H,8-11H2,1-4H3
- InChI Key: ISWQNVUHOGVWKN-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)OC)C=1)(NC1CCN(C(=O)OC(C)(C)C)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 629
- XLogP3: 2.2
- Topological Polar Surface Area: 110
tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695242-250mg |
Tert-butyl 4-((3-(methoxycarbonyl)phenyl)sulfonamido)piperidine-1-carboxylate |
1286264-41-2 | 98% | 250mg |
¥1856.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695242-1g |
Tert-butyl 4-((3-(methoxycarbonyl)phenyl)sulfonamido)piperidine-1-carboxylate |
1286264-41-2 | 98% | 1g |
¥5419.00 | 2024-08-09 | |
| Fluorochem | 476025-1g |
tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate |
1286264-41-2 | 1g |
£561.00 | 2023-04-20 |
tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate
Research Brief on tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate (CAS: 1286264-41-2)
The compound tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate (CAS: 1286264-41-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological relevance.
Recent studies have highlighted the role of tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate as a versatile building block in the development of novel therapeutic agents. The compound's unique structural features, including the piperidine ring and sulfonamide moiety, make it an attractive scaffold for drug discovery. Researchers have explored its utility in the synthesis of protease inhibitors, kinase modulators, and other small-molecule therapeutics targeting various diseases, including cancer and inflammatory disorders.
One of the key advancements in the synthesis of this compound involves optimized protocols that enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improved the efficiency of producing tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate. This method not only reduces production costs but also minimizes the formation of byproducts, making it more suitable for large-scale applications.
In addition to its synthetic utility, the biological activity of derivatives derived from this compound has been a focal point of recent research. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that sulfonamide-containing analogs of this scaffold exhibited potent inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in treating glaucoma and other conditions related to abnormal enzyme activity. These findings underscore the compound's relevance in targeted drug design.
Further investigations into the pharmacokinetic properties of tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate and its derivatives have also been conducted. Recent in vitro and in vivo studies indicate that the compound exhibits favorable metabolic stability and bioavailability, which are critical for its development into a viable drug candidate. However, challenges such as optimizing selectivity and reducing off-target effects remain areas of active research.
In conclusion, tert-Butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate (CAS: 1286264-41-2) represents a promising scaffold in medicinal chemistry, with ongoing research highlighting its potential in drug discovery and development. Future studies are expected to explore its applications in additional therapeutic areas and further refine its synthetic and pharmacological profiles to meet clinical needs.
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